Quininib

Description

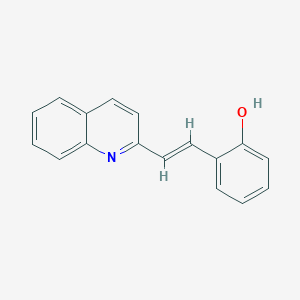

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-quinolin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-66-8 | |

| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quizartinib in AML: A Technical Guide to its Mechanism of Action

For Immediate Distribution

This technical guide provides an in-depth overview of the mechanism of action of quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, in acute myeloid leukemia (AML) cells. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling effects, and key experimental data related to quizartinib's anti-leukemic activity.

Core Mechanism of Action

Quizartinib functions as a highly selective inhibitor of the FLT3 receptor, a receptor tyrosine kinase that is a critical driver in a subset of AML cases. Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting uncontrolled proliferation and survival of leukemic cells.[1][2]

Quizartinib, classified as a type II tyrosine kinase inhibitor, specifically binds to the ATP-binding pocket of the FLT3 receptor while it is in its inactive conformation.[3] This binding event prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascades that are essential for the growth and survival of leukemic blasts.[4][5] The inhibition of FLT3 signaling by quizartinib ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Inhibition of Downstream Signaling Pathways

The constitutive activation of FLT3-ITD drives leukemogenesis through the activation of several key downstream signaling pathways. Quizartinib effectively abrogates these signals. The primary pathways inhibited by quizartinib include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Quizartinib's inhibition of FLT3 prevents the activation of this cascade, leading to a reduction in leukemic cell proliferation.

-

PI3K/AKT Pathway: A critical pathway for cell survival and resistance to apoptosis. By blocking FLT3, quizartinib impedes the activation of PI3K/AKT signaling, thus promoting programmed cell death in AML cells.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine receptor signaling and is constitutively activated by FLT3-ITD, promoting cell survival and proliferation. Quizartinib treatment leads to a marked decrease in the phosphorylation and activation of STAT5.

Quantitative Data: In Vitro Efficacy

Quizartinib demonstrates potent and selective inhibitory activity against FLT3-ITD positive AML cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its significant anti-leukemic efficacy.

| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference(s) |

| MV4-11 | FLT3-ITD (Homozygous) | Cell Proliferation | 0.40 - 0.56 | |

| FLT3 Phosphorylation | 0.50 | |||

| MOLM-13 | FLT3-ITD (Heterozygous) | Cell Proliferation | 0.62 - 0.89 | |

| MOLM-14 | FLT3-ITD (Heterozygous) | Cell Proliferation | 0.38 - 0.73 | |

| Apoptosis Induction | ~1-2 |

Mechanisms of Resistance

Despite the high initial response rates, the development of resistance to quizartinib is a significant clinical challenge. The primary mechanisms of resistance include:

-

On-Target Secondary Mutations: The most common mechanism of acquired resistance involves the emergence of secondary point mutations within the FLT3 kinase domain, particularly at the D835 and F691 residues. These mutations can interfere with quizartinib's binding to the FLT3 receptor, thereby abrogating its inhibitory effect.

-

Off-Target Bypass Pathways: Resistance can also arise through the activation of alternative signaling pathways that bypass the need for FLT3 signaling. Mutations in genes of the RAS pathway (e.g., NRAS) have been identified as a mechanism of clinical resistance to quizartinib.

References

- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 5. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Quizartinib on FLT3-ITD Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Quizartinib, a potent second-generation FLT3 inhibitor, on the aberrant signaling pathways driven by FLT3-ITD mutations in Acute Myeloid Leukemia (AML). This document outlines the core signaling cascades affected, presents quantitative data on the inhibitory effects of Quizartinib, details relevant experimental methodologies, and provides visual representations of the molecular interactions.

Introduction to FLT3-ITD and Quizartinib

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 gene are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[2][4]

Quizartinib is a highly potent and selective small-molecule inhibitor of FLT3 kinase. It primarily targets the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition induces apoptosis and reduces the proliferation of leukemic cells harboring the FLT3-ITD mutation.

Core Signaling Pathways Affected by Quizartinib

The constitutive activation of FLT3-ITD leads to the persistent stimulation of several key downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. Quizartinib effectively abrogates these signals. The primary pathways impacted are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

JAK/STAT5 Pathway: This pathway plays a significant role in cytokine signaling, cell survival, and proliferation.

Quizartinib's inhibition of FLT3 phosphorylation leads to the downregulation of these key pathways, thereby exerting its anti-leukemic effects.

Quantitative Data: In Vitro Efficacy of Quizartinib

The potency of Quizartinib has been evaluated in various FLT3-ITD positive AML cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy.

| Cell Line | FLT3 Mutation Status | Quizartinib IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 1 - 2 | |

| MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | |

| MOLM-14 | FLT3-ITD | 0.38 ± 0.06 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of Quizartinib on FLT3-ITD signaling.

Cell Viability Assay (MTS/CCK8 Assay)

Objective: To determine the dose-dependent effect of Quizartinib on the viability of FLT3-ITD positive AML cells.

Protocol:

-

Cell Seeding: Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in appropriate culture medium.

-

Drug Treatment: Treat the cells with a serial dilution of Quizartinib (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add MTS or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the inhibitory effect of Quizartinib on the phosphorylation of FLT3 and its downstream signaling proteins (STAT5, ERK, AKT).

Protocol:

-

Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of Quizartinib for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in FLT3-ITD positive cells following treatment with Quizartinib.

Protocol:

-

Cell Treatment: Treat cells with Quizartinib at various concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Visualizing the Impact of Quizartinib

The following diagrams illustrate the core signaling pathways affected by FLT3-ITD and the inhibitory action of Quizartinib.

References

- 1. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

Preclinical studies of Quizartinib in hematological malignancies

An In-depth Technical Guide to the Preclinical Studies of Quizartinib in Hematological Malignancies

Introduction

Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type II inhibitor developed specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of AML cases, which leads to constitutive, ligand-independent activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden and poor prognosis. This guide provides a comprehensive overview of the preclinical studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib in hematological malignancies.

Mechanism of Action

Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling pathways that are crucial for leukemic cell growth and survival, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.

-

PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.

-

STAT5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable affinity and inhibitory activity against the FLT3 kinase.

Quantitative Preclinical Data

In Vitro Activity

Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

| Cell Line | Compound | FLT3 Phosphorylation Inhibition (IC₅₀, nM) | Cell Viability Inhibition (IC₅₀, nM) | Reference |

|---|---|---|---|---|

| MV4-11 | Quizartinib | 0.50 | 0.40 | |

| MV4-11 | AC886 | 0.18 | 0.21 | |

| MOLM-13 | Quizartinib | N/A | 0.89 | |

| MOLM-13 | AC886 | N/A | 0.36 | |

| MOLM-14 | Quizartinib | N/A | 0.73 |

| MOLM-14 | AC886 | N/A | 0.23 | |

N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

| Compound | Target | Binding Affinity (Kd, nM) | Reference |

|---|---|---|---|

| Quizartinib | FLT3 | 1.6 - 3.3 |

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound is removed from the culture medium.

In Vivo Efficacy

The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

| Model | Compound | Dose (mg/kg, oral) | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| MV4-11 Xenograft | Quizartinib | 0.3 - 10 | Tumor Growth Inhibition | Dose-dependent inhibition (EC₉₀ = 0.73 mg/kg) | |

| MV4-11 Xenograft | AC886 | 0.3 - 10 | Tumor Growth Inhibition | Dose-dependent inhibition (EC₉₀ = 0.92 mg/kg) | |

| MOLM-14 Xenograft (Parental) | Quizartinib | Not specified | Tumor Growth Inhibition | EC₅₀ < 1.00 mg/kg | |

| MOLM-14 Xenograft (Midostaurin-Resistant) | Quizartinib | Not specified | Tumor Growth Inhibition | EC₅₀ = 3.16 mg/kg | |

| MOLM-14 Xenograft (Parental) | Midostaurin | Not specified | Tumor Growth Inhibition | EC₅₀ = 27.71 mg/kg |

| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth Inhibition | EC₅₀ > 100 mg/kg | |

These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits tumor growth in models of FLT3-ITD AML, including those that have developed resistance to other FLT3 inhibitors like midostaurin.

Mechanisms of Resistance

Despite the high initial response rates, resistance to Quizartinib is a significant clinical challenge. Preclinical studies have identified two primary mechanisms of resistance.

-

On-Target Resistance: This involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.

-

Off-Target Resistance: This mechanism involves the activation of alternative, parallel signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which maintains downstream signaling for cell proliferation and survival even when FLT3 is inhibited.

References

- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

Quininib: A Technical Guide to its Biological Activity and Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quininib and its analogues represent a novel class of small molecules with potent anti-angiogenic, anti-inflammatory, and anti-proliferative properties.[1][2] Initially investigated for its role in ocular angiogenesis, the therapeutic potential of this compound has expanded to include cancer treatment, particularly in contexts of resistance to conventional anti-VEGF therapies.[3][4] Contrary to initial broad-spectrum screening, extensive kinase profiling has revealed that this compound does not function as a direct kinase inhibitor.[3] Instead, its mechanism of action is primarily centered on the antagonism of cysteinyl leukotriene (CysLT) receptors, unveiling a critical role for this signaling pathway in neovascular diseases and cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its true molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Target Selectivity: Beyond the Kinome

Initial drug discovery efforts often involve broad screening against panels of kinases to identify potential therapeutic targets. However, in the case of this compound, such screenings have decisively demonstrated a lack of direct kinase inhibition. Target profiling against two separate kinase panels, one with 22 kinases and another with 140, showed no target with inhibition greater than the 50% threshold. Notably, key angiogenic kinases such as VEGFR1-3 were included in these screens and were not significantly inhibited by this compound. This evidence strongly indicates that the anti-angiogenic effects of this compound are not mediated by direct interaction with the kinase domain of these receptors.

The primary molecular targets of this compound have been identified as the cysteinyl leukotriene receptors 1 and 2 (CysLT1R and CysLT2R). This compound exhibits a clear selectivity for CysLT1R over CysLT2R, as evidenced by the half-maximal inhibitory concentrations (IC50) presented in the table below.

| Target | IC50 (µM) | Reference |

| CysLT1R | 1.2 | |

| CysLT2R | 52 |

Signaling Pathways Modulated by this compound

The biological effects of this compound are a direct consequence of its antagonism of CysLT receptors, which in turn modulates downstream signaling pathways implicated in angiogenesis, inflammation, and cell proliferation.

The Cysteinyl Leukotriene (CysLT) Pathway

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators that signal through CysLT receptors, which are G-protein coupled receptors (GPCRs). This signaling is known to play a significant role in inflammatory diseases and has more recently been implicated in cancer progression and angiogenesis. This compound, by blocking the CysLT1R, inhibits the downstream activation of key pro-angiogenic and pro-inflammatory effectors. Notably, this compound has been shown to inhibit the phosphorylation of ERK, a downstream effector of CysLT1R signaling. Furthermore, this compound and its more potent analogue, Q8, have been demonstrated to reduce the cellular levels of NF-κB and calpain-2.

The TIE-2 Signaling Pathway

In addition to its effects on the CysLT pathway, a derivative of this compound, 1,4-dihydroxy this compound (Q8), has been shown to modulate the TIE-2 signaling pathway. In human ex vivo colorectal cancer tumor explants, Q8 significantly decreased the secretion of both TIE-2 and VCAM-1. This suggests that this compound and its analogues may exert their anti-angiogenic effects through a dual mechanism, impacting both CysLT and TIE-2 signaling, positioning them as potential therapeutic options for patients resistant to anti-VEGF drugs.

Experimental Protocols

The biological activity of this compound has been characterized through a series of in vitro, ex vivo, and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Although this compound is not a kinase inhibitor, the initial screening protocol is relevant for demonstrating its lack of activity. A common method is a radiometric kinase assay.

-

Objective: To determine the inhibitory effect of a compound on the activity of a specific kinase.

-

Materials:

-

Purified kinase

-

Kinase-specific substrate (protein or peptide)

-

[γ-³²P]ATP

-

Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)

-

Test compound (this compound)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase, its substrate, and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 40 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition by the test compound compared to a vehicle control.

-

Endothelial Cell Tubule Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and is used to evaluate the anti-angiogenic potential of compounds like this compound.

-

Objective: To determine the effect of this compound on the in vitro formation of tube-like structures by endothelial cells.

-

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1)

-

Matrigel

-

96-well plates

-

Endothelial cell growth medium

-

Test compound (this compound or its analogues)

-

Calcein AM (for visualization)

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Seed HMEC-1 cells onto the Matrigel-coated wells in endothelial cell growth medium.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 6-18 hours).

-

Visualize the tube-like structures using a microscope. For quantification, the cells can be labeled with Calcein AM.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Zebrafish in vivo Angiogenesis Assay

The zebrafish model is a powerful tool for in vivo screening of compounds affecting angiogenesis due to its rapid development and transparent embryos.

-

Objective: To evaluate the in vivo anti-angiogenic activity of this compound in a living organism.

-

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

-

Zebrafish embryos

-

Test compound (this compound)

-

Embryo medium

-

Microscope with fluorescence imaging capabilities

-

-

Procedure:

-

Collect zebrafish embryos and raise them in embryo medium.

-

At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.

-

Place the embryos in a multi-well plate and treat them with various concentrations of this compound or a vehicle control.

-

Incubate the embryos at 28.5°C for a specified period (e.g., 24-48 hours).

-

Anesthetize the embryos and mount them for imaging.

-

Acquire fluorescent images of the developing vasculature, particularly the intersegmental vessels (ISVs).

-

Quantify the anti-angiogenic effect by measuring changes in ISV length, number, or sprouting compared to the control group.

-

Conclusion

This compound is a selective antagonist of cysteinyl leukotriene receptors with demonstrated anti-angiogenic, anti-inflammatory, and anti-proliferative activities. Extensive screening has confirmed that its mechanism of action is not through direct kinase inhibition but rather through the modulation of the CysLT signaling pathway and potentially the TIE-2 pathway. This unique mechanism of action, distinct from conventional anti-VEGF therapies, makes this compound and its analogues promising candidates for further preclinical and clinical development, particularly in the context of drug-resistant cancers and neovascular diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of this novel class of therapeutic agents.

References

- 1. Discovery and Development of the this compound Series of Ocular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. A this compound Analogue and Cysteinyl Leukotriene Receptor Antagonist Inhibits Vascular Endothelial Growth Factor (VEGF)-independent Angiogenesis and Exerts an Additive Antiangiogenic Response with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Quizartinib in Inducing Apoptosis in Leukemia Cells: A Technical Guide

Disclaimer: The initial query for "Quininib" did not yield relevant results in the context of leukemia cell apoptosis. The information presented in this document pertains to Quizartinib , a well-researched drug with a similar name that is a potent inducer of apoptosis in leukemia cells. It is highly probable that the original query intended to refer to Quizartinib.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (ITD), which leads to constitutive activation of the FLT3 receptor tyrosine kinase.[1][2] This aberrant signaling promotes leukemic cell proliferation and survival, contributing to a poor prognosis.[1][2] Quizartinib is a potent and selective second-generation FLT3 inhibitor that has demonstrated significant efficacy in the treatment of FLT3-ITD positive AML by inducing programmed cell death, or apoptosis.[3] This technical guide provides an in-depth overview of the mechanisms by which Quizartinib induces apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action of Quizartinib

Quizartinib exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, thereby preventing its autophosphorylation and subsequent activation. This inhibition of FLT3 signaling disrupts downstream pathways crucial for the survival and proliferation of leukemia cells, ultimately leading to the induction of apoptosis.

Inhibition of Pro-Survival Signaling Pathways

The constitutive activation of FLT3-ITD leads to the persistent activation of several downstream signaling cascades that promote cell survival and inhibit apoptosis. Quizartinib effectively blocks these pathways:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by Quizartinib leads to decreased pro-survival signals.

-

RAS/RAF/MEK/ERK Pathway: This cascade is critical for cell proliferation and differentiation. Quizartinib's blockade of this pathway contributes to cell cycle arrest and apoptosis.

-

JAK/STAT5 Pathway: The STAT5 transcription factor, when activated by FLT3-ITD, promotes the expression of anti-apoptotic proteins. Quizartinib treatment leads to reduced STAT5 phosphorylation, thereby downregulating these survival factors.

The concerted inhibition of these key signaling pathways by Quizartinib shifts the cellular balance towards apoptosis, leading to the selective elimination of FLT3-ITD positive leukemia cells.

Quantitative Data on Quizartinib-Induced Apoptosis

The efficacy of Quizartinib in inducing apoptosis and inhibiting cell viability has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | FLT3 Status | Quizartinib IC50 (Cell Viability, 72h) | Reference |

| MV4-11 | Homozygous FLT3-ITD | 0.1 - 0.3 nmol/L | |

| MOLM-14 | Heterozygous FLT3-ITD | 0.1 - 0.3 nmol/L | |

| SEM-K2 | Wild-Type FLT3 (amplified) | 0.4 nmol/L |

Experimental Protocols

The following are representative methodologies used to investigate the apoptotic effects of Quizartinib on leukemia cells.

Cell Viability Assay

-

Objective: To determine the concentration of Quizartinib required to inhibit the growth of leukemia cells.

-

Method:

-

Leukemia cell lines (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.

-

Cells are treated with a range of Quizartinib concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis following Quizartinib treatment.

-

Method:

-

Leukemia cells are treated with Quizartinib at various concentrations and time points.

-

Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Objective: To assess the effect of Quizartinib on the phosphorylation status of FLT3 and downstream signaling proteins.

-

Method:

-

Leukemia cells are treated with Quizartinib for a defined period.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, AKT, ERK, and STAT5.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Quizartinib's Mechanism of Action in FLT3-ITD+ Leukemia Cells

Caption: Quizartinib inhibits FLT3-ITD, blocking pro-survival pathways and inducing apoptosis.

Experimental Workflow for Assessing Quizartinib-Induced Apoptosis

Caption: Workflow for quantifying Quizartinib's apoptotic effect on leukemia cells.

Conclusion

Quizartinib is a highly effective targeted therapy for FLT3-ITD positive AML that functions by potently inhibiting the aberrant FLT3 kinase activity. This leads to the shutdown of critical pro-survival signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways. The culmination of these inhibitory effects is the induction of apoptosis in leukemia cells, providing a strong rationale for its clinical use in this patient population. Further research and clinical trials are ongoing to explore the full potential of Quizartinib in combination with other therapeutic agents to overcome resistance and improve patient outcomes.

References

Unraveling the In Vivo Journey of Quizartinib: A Technical Pharmacokinetic Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Quizartinib. This document details the absorption, distribution, metabolism, and excretion (ADME) of this potent FLT3 inhibitor, supplemented with detailed experimental protocols and visual representations of its mechanism of action.

Quizartinib, a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations. A thorough understanding of its pharmacokinetic profile is paramount for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.

Quantitative Pharmacokinetic Parameters of Quizartinib

The pharmacokinetic profile of Quizartinib and its major active metabolite, AC886, has been characterized in both healthy volunteers and patients with AML. The following tables summarize the key quantitative parameters.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~71% | [1] |

| Tmax (Quizartinib) | ~4 hours | [1] |

| Tmax (AC886) | 5 - 6 hours | [1] |

| Effect of High-Fat Meal | No clinically significant effect | [1][2] |

| Distribution | ||

| Volume of Distribution (Vd/F) | 275 L | |

| Protein Binding (in vitro) | ≥99% (Quizartinib and AC886) | |

| Blood-to-Plasma Ratio (in vitro) | 0.79-1.30 (Quizartinib), 1.36-3.19 (AC886) | |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4/5 | |

| Major Active Metabolite | AC886 | |

| Excretion | ||

| Total Body Clearance (CL/F) | 2.23 L/hour | |

| Half-life (t1/2) in AML patients (Maintenance) | 81 ± 73 hours (Quizartinib), 136 ± 113 hours (AC886) | |

| Route of Elimination | Primarily feces (76.3% of dose) | |

| Unchanged Drug in Feces | 4% | |

| Elimination in Urine | 1.64% |

| Dose | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Patient Population | Reference |

| 35.4 mg once daily | 140 | 2,680 | Newly Diagnosed AML | |

| 53 mg once daily (steady state) | 529 | 10,200 | Not Specified | |

| 53 mg once daily (steady state) - AC886 | 262 | 5,790 | Not Specified |

Experimental Protocols

A fundamental aspect of pharmacokinetic analysis is the accurate quantification of the drug and its metabolites in biological matrices. The following section outlines a typical experimental protocol for a pharmacokinetic study of Quizartinib in vivo.

In Vivo Study Workflow

Caption: Workflow of a typical in vivo pharmacokinetic study of Quizartinib.

Bioanalytical Method: Quantification of Quizartinib in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of Quizartinib in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation (Protein Precipitation)

-

Materials:

-

Frozen human plasma samples

-

Quizartinib analytical standard and internal standard (IS) (e.g., deuterated Quizartinib)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Thaw plasma samples to room temperature.

-

Spike 100 µL of plasma with the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute Quizartinib and its metabolites.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quizartinib: m/z 561.2 → 114.1

-

AC886: (Specific transition to be determined based on its mass)

-

Internal Standard: (Specific transition for the deuterated standard)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum signal intensity.

4. Data Analysis

-

Peak areas of Quizartinib and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (Quizartinib/IS) against the concentration of the calibration standards.

-

The concentration of Quizartinib in the unknown samples is determined from the calibration curve.

Mechanism of Action and Signaling Pathways

Quizartinib is a potent and selective inhibitor of FLT3. In AML, ITD mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival through various downstream signaling pathways. Quizartinib binds to the ATP-binding pocket of the FLT3 kinase domain, stabilizing it in an inactive conformation and thereby blocking its autophosphorylation and subsequent signal transduction.

FLT3 Signaling Pathway Inhibition by Quizartinib

Caption: Quizartinib inhibits the constitutively active FLT3 receptor, blocking downstream signaling.

Quizartinib's inhibition of the hyperactive FLT3-ITD receptor disrupts key downstream signaling cascades, including:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation. Quizartinib's action prevents the phosphorylation and activation of components in this cascade, leading to cell cycle arrest.

-

PI3K/AKT Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis. By blocking this pathway, Quizartinib promotes programmed cell death in leukemic cells.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell proliferation. Quizartinib effectively suppresses STAT5 phosphorylation.

Drug-Drug Interactions

The primary route of metabolism for Quizartinib is via the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Quizartinib.

-

Strong CYP3A Inhibitors (e.g., ketoconazole, clarithromycin): These drugs can increase Quizartinib exposure, potentially leading to an increased risk of adverse events such as QT prolongation. Dose reduction of Quizartinib is recommended when co-administered with strong CYP3A inhibitors.

-

Strong or Moderate CYP3A Inducers (e.g., rifampin, carbamazepine): These drugs can decrease Quizartinib exposure, potentially reducing its efficacy. Co-administration should be avoided.

Conclusion

Quizartinib exhibits a predictable pharmacokinetic profile characterized by oral absorption, extensive distribution, and metabolism primarily through CYP3A4. Its long half-life supports once-daily dosing. A thorough understanding of its pharmacokinetics, particularly the potential for drug-drug interactions involving the CYP3A pathway, is critical for its safe and effective use in the treatment of FLT3-ITD positive AML. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and clinicians involved in the ongoing development and clinical application of Quizartinib.

References

Quininib's effect on wild-type vs. mutant FLT3

An In-depth Technical Guide to the Differential Effects of Quizartinib on Wild-Type vs. Mutant FLT3

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and poor prognosis. Quizartinib (AC220) is a potent, second-generation, highly selective FLT3 inhibitor. This guide provides a comprehensive technical overview of Quizartinib's mechanism of action, its differential efficacy against wild-type (WT) and mutant FLT3, and the molecular basis for these differences. Detailed experimental protocols for evaluating FLT3 inhibitors and quantitative data on Quizartinib's activity are presented to support further research and development.

Introduction to FLT3 and Quizartinib

FLT3 is a class III receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations.[3] The most common of these are FLT3-ITD mutations (found in ~25% of patients), which are in-frame duplications in the juxtamembrane domain, and FLT3-TKD mutations (~5-10% of patients), which are typically point mutations in the activation loop (e.g., D835Y).[4][5]

Quizartinib is a small molecule bis-aryl urea derivative specifically developed as a potent and selective FLT3 inhibitor. It is classified as a Type II inhibitor, a critical distinction that dictates its efficacy and resistance profile. Type II inhibitors bind to the inactive conformation of the kinase, adjacent to the ATP-binding pocket. This mechanism confers high selectivity for FLT3-ITD, which can adopt this inactive state, but renders the inhibitor ineffective against mutations that lock the kinase in its active conformation.

Mechanism of Action and Signaling Pathway

Quizartinib exerts its therapeutic effect by binding to the ATP-binding site of FLT3 in its inactive state, thereby preventing the receptor's autophosphorylation and subsequent activation. This blockade abrogates the downstream signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells. The inhibition of these cascades ultimately induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.

Figure 1. FLT3 Signaling Pathway and Point of Inhibition by Quizartinib.

Quantitative Analysis: Wild-Type vs. Mutant FLT3

The efficacy of Quizartinib varies significantly depending on the FLT3 mutation status. It is exceptionally potent against the FLT3-ITD mutation but shows markedly reduced activity against FLT3-TKD mutations, particularly at the D835 residue. Its activity against wild-type FLT3 is also notable.

| FLT3 Variant | Type | Quizartinib IC₅₀ (nM) | Efficacy Relative to FLT3-ITD | Reference |

| FLT3-ITD | Juxtamembrane Duplication | 1.1 - 5 | High | |

| Wild-Type (WT) | No Mutation | 4.2 - 40 | Moderate to High | |

| FLT3-D835Y | TKD Point Mutation | > 1,000 | Very Low / Resistant | |

| FLT3-D835H | TKD Point Mutation | > 1,000 | Very Low / Resistant | |

| FLT3-F691L | TKD "Gatekeeper" Mutation | ~50 - 200 | Low / Resistant |

Table 1: Comparative IC₅₀ values of Quizartinib against various FLT3 constructs. Data compiled from multiple preclinical studies. Actual values may vary based on the specific assay conditions.

The molecular basis for this differential activity lies in the conformational state of the kinase. FLT3-ITD mutants can adopt the inactive conformation required for Type II inhibitor binding. In contrast, FLT3-TKD mutations at the D835 residue stabilize the activation loop in the active state, sterically hindering Quizartinib from binding effectively. This leads to primary resistance to the drug. Secondary resistance in patients treated with Quizartinib often arises from the acquisition of these TKD mutations.

Experimental Protocols

Evaluating the efficacy and mechanism of FLT3 inhibitors like Quizartinib involves a standard set of biochemical and cell-based assays.

In Vitro Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is ideal for determining IC₅₀ values of inhibitors against purified kinase enzymes.

Figure 2. Workflow for an ADP-Glo™ based in vitro FLT3 kinase assay.

Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, combine the kinase reaction buffer, the specific FLT3 enzyme variant (e.g., FLT3-ITD), a suitable substrate (e.g., Myelin Basic Protein), and serial dilutions of Quizartinib.

-

Initiation: Start the reaction by adding a solution of ATP.

-

Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C or room temperature).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step into a luminescent signal.

-

Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based FLT3 Phosphorylation Assay (Western Blot)

This method directly assesses the ability of an inhibitor to block FLT3 autophosphorylation within a cellular context, providing a more physiologically relevant measure of target engagement.

Methodology:

-

Cell Culture and Treatment: Culture FLT3-dependent AML cell lines (e.g., MV4-11 for FLT3-ITD) and treat with various concentrations of Quizartinib for a short duration (e.g., 1-2 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Using BSA instead of milk is recommended for phospho-protein detection.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). After washing, probe with a secondary antibody conjugated to an enzyme like HRP.

-

Detection: Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

-

Analysis: Re-probe the same membrane with an antibody for total FLT3 as a loading control. Quantify the band intensities to determine the reduction in FLT3 phosphorylation relative to the total protein level at each inhibitor concentration.

Cell Viability Assay (MTT/XTT or equivalent)

These assays measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. They are used to determine the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.

Figure 3. General workflow for a cell viability assay (MTT method).

Methodology:

-

Cell Seeding: Plate cells (e.g., Ba/F3 cells engineered to express specific FLT3 variants) at a predetermined density in 96-well plates.

-

Compound Addition: Add serial dilutions of Quizartinib to the wells and include appropriate controls (vehicle-only and no-treatment).

-

Incubation: Incubate the plates for an extended period, typically 48-72 hours, to allow the compound to affect cell proliferation.

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT). Viable, metabolically active cells will reduce the salt into a colored formazan product.

-

Solubilization: After a few hours of incubation with the reagent, add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Detection: Measure the absorbance of the colored solution using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Quizartinib is a highly potent and selective FLT3 inhibitor with a clear mechanism of action that is intrinsically linked to the conformational state of its target. Its remarkable efficacy against FLT3-ITD-mutated AML has established it as a significant therapeutic agent. However, its classification as a Type II inhibitor is a double-edged sword, as this same mechanism underlies the primary and acquired resistance observed with FLT3-TKD mutations. This technical guide provides the foundational data and methodologies for researchers to further investigate Quizartinib and develop next-generation inhibitors or combination strategies to overcome these resistance mechanisms, ultimately improving outcomes for patients with FLT3-mutated AML.

References

- 1. benchchem.com [benchchem.com]

- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Quininib Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quininib, a novel small molecule antagonist of cysteinyl leukotriene receptors (CysLT1 and CysLT2), has demonstrated promising anti-angiogenic, anti-inflammatory, and anti-proliferative activities, positioning it as a potential therapeutic agent in ocular neovascular pathologies and certain cancers.[1][2] As with any targeted therapy, the emergence of drug resistance is a significant clinical challenge that can limit its long-term efficacy. To date, specific mechanisms of resistance to this compound have not been extensively documented in the literature. This technical guide provides a foundational framework for investigating these potential resistance mechanisms. By extrapolating from established principles of drug resistance to other targeted agents, such as tyrosine kinase inhibitors, we outline hypothesized resistance mechanisms, detailed experimental protocols to test these hypotheses, and a structured approach to data interpretation. This document serves as a comprehensive resource for researchers initiating studies into the molecular underpinnings of this compound resistance.

Introduction to this compound and its Mechanism of Action

This compound was first identified through a phenotype-based chemical screen for its potent inhibition of developmental angiogenesis.[2][3] It functions primarily as an antagonist of CysLT1 and CysLT2, which are G-protein coupled receptors involved in inflammatory and angiogenic signaling pathways.[1] The binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to these receptors typically activates downstream signaling cascades that promote cell proliferation, migration, and survival.

This compound's anti-angiogenic effects are mediated, at least in part, through the inhibition of downstream effectors such as phosphorylated ERK. A more potent analog of this compound, designated Q8, has been shown to reduce cellular levels of the pro-angiogenic signals NF-κB and calpain-2, as well as decrease the secretion of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and vascular endothelial growth factor (VEGF). This suggests that this compound and its analogs disrupt a network of signaling pathways crucial for the formation of new blood vessels.

Hypothesized Mechanisms of Resistance to this compound

Drawing parallels from well-characterized resistance mechanisms to other targeted therapies, we can postulate several ways cancer cells might evade the effects of this compound. These can be broadly categorized into on-target and off-target alterations.

2.1. On-Target Resistance Mechanisms

These mechanisms involve alterations to the direct target of this compound, the CysLT receptors.

-

Mutations in CysLT1R and CysLT2R: Secondary mutations in the receptor's ligand-binding pocket could reduce the binding affinity of this compound, while still allowing for activation by endogenous ligands. This is a common mechanism of resistance to tyrosine kinase inhibitors, where mutations can increase the receptor's affinity for ATP, outcompeting the inhibitor.

-

Amplification of CysLT Receptor Genes: An increase in the copy number of the CYSLTR1 or CYSLTR2 genes would lead to overexpression of the target receptors. This would require higher concentrations of this compound to achieve a therapeutic effect, a phenomenon observed with EGFR and BCR-ABL in resistance to their respective inhibitors.

-

Expression of Receptor Splice Variants: The expression of alternative splice variants of the CysLT receptors that are not effectively inhibited by this compound could provide a mechanism for continued signaling.

2.2. Off-Target Resistance Mechanisms (Bypass Tracks)

These mechanisms involve the activation of alternative signaling pathways that compensate for the inhibition of the CysLT pathway, thereby promoting cell survival and proliferation.

-

Activation of Parallel Signaling Pathways: Cancer cells could upregulate parallel pro-angiogenic and pro-survival pathways to bypass the block on CysLT signaling. Examples from TKI resistance include the amplification or activation of MET, AXL, or IGF-1R, which can then reactivate downstream pathways like PI3K/AKT and MAPK/ERK. A similar compensatory mechanism could occur in response to this compound.

-

Upregulation of Downstream Effectors: Increased expression or constitutive activation of downstream signaling molecules like ERK or NF-κB could render the cells independent of upstream CysLT receptor activation.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is a well-established mechanism of multidrug resistance.

-

Epigenetic Modifications: Alterations in DNA methylation or histone acetylation could lead to changes in the expression of genes that mediate this compound's effects or contribute to a resistant phenotype.

Experimental Protocols for Investigating this compound Resistance

This section provides detailed methodologies for key experiments to explore the hypothesized resistance mechanisms.

3.1. Generation of this compound-Resistant Cell Lines

This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.

Protocol:

-

Parental Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound.

-

Initial Drug Concentration: Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line using a cell viability assay (see Protocol 3.2).

-

Dose Escalation:

-

Culture the parental cells in media containing this compound at a concentration equal to the IC50.

-

Continuously monitor the cells. When the cells resume a normal growth rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

-

Repeat this stepwise increase in drug concentration. Surviving cell populations are selected at each stage.

-

-

Confirmation of Resistance:

-

After several months of continuous culture (or when cells are able to proliferate at a concentration 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.

-

A significant increase in the IC50 value compared to the parental line confirms the development of resistance.

-

-

Cell Line Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

3.2. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 values for parental and resistant cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression analysis to calculate the IC50 value.

3.3. Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and activation status of proteins in key signaling pathways.

Protocol:

-

Protein Extraction: Lyse parental and this compound-resistant cells to extract total protein. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of CysLT receptors, ERK, AKT, as well as NF-κB and calpain-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3.4. Gene Sequencing of CysLT Receptors

This protocol is used to identify potential mutations in the CYSLTR1 and CYSLTR2 genes in resistant cells.

Protocol:

-

Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

-

PCR Amplification: Design primers to amplify the coding regions of the CYSLTR1 and CYSLTR2 genes. Perform PCR to amplify these regions from the extracted genomic DNA.

-

PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

-

Sanger Sequencing: Sequence the purified PCR products using the designed primers.

-

Sequence Analysis: Align the sequencing results from the resistant cells to the sequences from the parental cells and a reference sequence to identify any mutations.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting the results of resistance studies.

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines

| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |

| Parental HCT-116 | 2.5 ± 0.3 | 1.0 |

| This compound-Resistant HCT-116 | 28.7 ± 2.1 | 11.5 |

| Parental A549 | 4.1 ± 0.5 | 1.0 |

| This compound-Resistant A549 | 35.2 ± 3.8 | 8.6 |

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells (Relative to Parental)

| Protein | Change in Expression/Activation |

| p-ERK | ↓↓↓ |

| p-AKT | ↑↑↑ |

| MET | ↑↑ |

| CysLT1R | ↑ |

Visualizations

References

Methodological & Application

Determining the Potency of Quizartinib: An In Vitro Assay Protocol for IC50 Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival of leukemic cells.[1][3] Quizartinib effectively inhibits FLT3 signaling, leading to the suppression of downstream pathways such as MAPK/ERK, PI3K/AKT, and STAT5, ultimately inducing apoptosis in cancer cells. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Quizartinib in vitro, a critical parameter for evaluating its potency.

FLT3 Signaling Pathway and Quizartinib's Mechanism of Action

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, mutations such as ITD in the FLT3 gene result in ligand-independent dimerization and constitutive activation of the kinase. This leads to the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that drive leukemogenesis. Quizartinib, a type II FLT3 inhibitor, binds to the inactive conformation of the FLT3 kinase, preventing its phosphorylation and blocking the signal transduction.

References

Optimal Quizartinib Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in various cell culture experiments. The protocols outlined below are particularly relevant for studying its effects on Acute Myeloid Leukemia (AML) cell lines harboring FLT3 internal tandem duplication (ITD) mutations.

Mechanism of Action

Quizartinib is a second-generation type II tyrosine kinase inhibitor that specifically targets FLT3.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in constitutive activation of the FLT3 receptor. This leads to uncontrolled cell proliferation and is a key driver in a significant subset of AML cases.[2] Quizartinib binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways.[2][3] This inhibition ultimately induces apoptosis and curtails the proliferation of leukemic cells with the FLT3-ITD mutation.[2]

Quantitative Data Summary: Inhibitory Concentrations of Quizartinib

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Quizartinib in various AML cell lines, providing a crucial reference for experimental design.

Table 1: IC50 Values for Cell Viability

| Cell Line | FLT3 Status | Assay Duration | IC50 (nM) | Reference(s) |

| MV4-11 | FLT3-ITD (Homozygous) | 72 hours | 0.40 - 0.56 | |

| MOLM-13 | FLT3-ITD | 48-72 hours | 0.62 - 1.7 | |

| MOLM-14 | FLT3-ITD | 72 hours | 0.38 - 0.73 | |

| SEM-K2 | FLT3-ITD | 72 hours | 0.4 | |

| RS4;11 | FLT3-WT | 72 hours | >1000 | |

| THP-1 | FLT3-WT | 72 hours | >1000 |

Table 2: IC50 Values for FLT3 Phosphorylation Inhibition

| Cell Line | FLT3 Status | Assay Duration | IC50 (nM) | Reference(s) |

| MV4-11 | FLT3-ITD (Homozygous) | 2 hours | 0.50 | |

| MOLM-14 | FLT3-ITD | Not Specified | ~0.3 - 0.7 | |

| SEM-K2 | FLT3-ITD | Not Specified | ~0.3 - 0.7 | |

| RS4;11 | FLT3-WT (FL-stimulated) | Not Specified | ~0.3 - 3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to perform dose-response experiments to determine the optimal Quizartinib concentration for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the effect of Quizartinib on the viability of AML cells.

Materials:

-

AML cell line (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Quizartinib (stock solution in DMSO)

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Compound Preparation: Prepare a serial dilution of Quizartinib in complete medium. Final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.

-

Cell Treatment: Add 100 µL of the diluted Quizartinib or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of Quizartinib concentration to determine the IC50 value.

Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is designed to analyze the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT).

Materials:

-

AML cell line (e.g., MV4-11)

-

Quizartinib

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours.

-

Cell Lysis:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to assess Quizartinib-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell line

-

Quizartinib

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of Quizartinib for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following Quizartinib treatment using propidium iodide (PI) staining.

Materials:

-

AML cell line

-

Quizartinib

-

Ice-cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Quizartinib at various concentrations for a predetermined duration (e.g., 24 hours).

-

Cell Fixation:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

FLT3 Signaling Pathway and Quizartinib Inhibition

References

Establishing an In Vivo Mouse Model for Quizartinib Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract